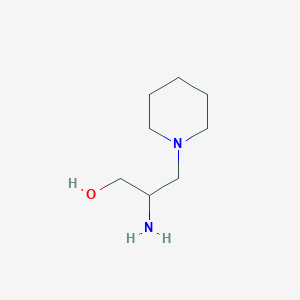
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine is a chemical compound with a unique structure that includes a bromomethyl group attached to a pyridine ring, which is further substituted with two cyclopropyl groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the bromomethyl group. The cyclopropyl groups are then added through cyclopropanation reactions. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclopropanation: The cyclopropyl groups can be involved in ring-opening reactions under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The cyclopropyl groups may influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bromomethyl-substituted pyridines and cyclopropyl-substituted pyridines. Examples include:
- 3-(Bromomethyl)-5-methylpyridine
- 4-(Bromomethyl)-2,6-dicyclopropylpyridine
- 2-(Bromomethyl)-4,6-dicyclopropylpyridine .
Uniqueness
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16BrN |
|---|---|
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
InChI |
InChI=1S/C13H16BrN/c1-8-12(7-14)11(9-2-3-9)6-13(15-8)10-4-5-10/h6,9-10H,2-5,7H2,1H3 |
InChI-Schlüssel |
AGWYGMHRNLJTDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)C2CC2)C3CC3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



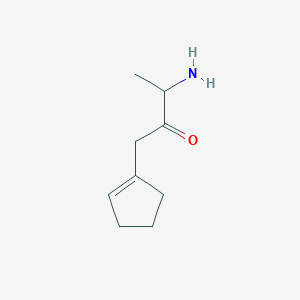
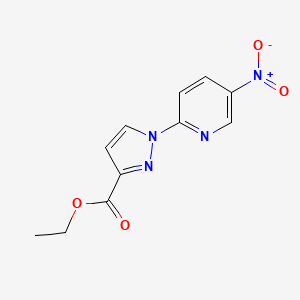
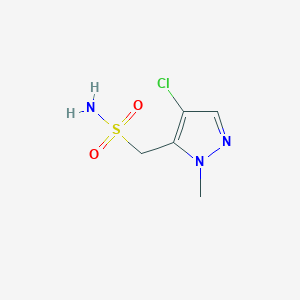
![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

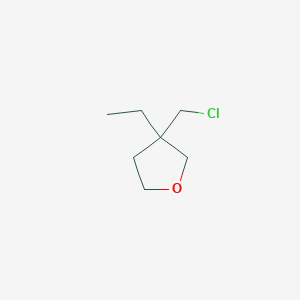
![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)
